molecular formula C37H70N2O12 B193685 N'-(Desmethyl)azithromycin CAS No. 172617-84-4

N'-(Desmethyl)azithromycin

Cat. No. B193685
M. Wt: 735 g/mol
InChI Key: FZYUKBLYECHAGN-HOQMJRDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N’-(Desmethyl)azithromycin” is a metabolite of Azithromycin . It is also known as “Azithromycin EP Impurity I” and is used as a potential anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .


Synthesis Analysis

The synthesis of “N’-(Desmethyl)azithromycin” involves using erythromycin A (E) oxime as a starting material. The process includes Beckmann rearrangement, potassium borohydride reduction, and hydrolysis to obtain the demethyl azithromycin .


Molecular Structure Analysis

The molecular formula of “N’-(Desmethyl)azithromycin” is C37H70N2O12 . It has a molecular weight of 734.96 .


Chemical Reactions Analysis

A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids . This method allows detection of residual azithromycin (AZM) in biological fluids by using single-ion monitoring (SIM) .


Physical And Chemical Properties Analysis

“N’-(Desmethyl)azithromycin” is a white solid . It has a molecular weight of 734.96 and a molecular formula of C37H70N2O12 .

Scientific Research Applications

Metabolite Identification in Animal Tissues

Azithromycin and its metabolites, including N'-(Desmethyl)azithromycin, have been studied for their distribution and metabolism in animal tissues. A study on ball pythons (Python regius) detailed the metabolism of azithromycin and identified fifteen metabolites in plasma, bile, or tissues, including unique metabolites such as 3'-N-nitroso,9a-N-desmethyl-azithromycin specific to this species. This research contributes to the understanding of azithromycin's metabolic pathways and its environmental persistence and effects (Hunter et al., 2003).

Biodegradation and Environmental Impact

Azithromycin, including its derivatives like N'-(Desmethyl)azithromycin, undergoes degradation in various environmental conditions, leading to the formation of degradation products such as N-oxide, N-desmethyl, and N-didesmethyl forms. Studies investigating these processes under controlled conditions and in natural sources like secondary effluent have highlighted the importance of understanding the environmental impact and degradation kinetics of macrolide antibiotics (Gozlan et al., 2016). Another study delved into the adsorption of azithromycin onto different soils, revealing that soils with higher pH values exhibit higher adsorption rates, thereby minimizing environmental risks associated with this contaminant (Cela-Dablanca et al., 2022).

Antibacterial and Antiviral Applications

Antibacterial Activity and Mechanisms

Azithromycin and its derivatives, such as N'-(Desmethyl)azithromycin, have potent antibacterial effects. Their mechanisms involve inhibiting bacterial protein synthesis, quorum-sensing, and reducing biofilm formation. They effectively accumulate in cells, especially phagocytes, and are delivered in high concentrations to infection sites, as indicated by rapid plasma clearance and extensive tissue distribution. This macrolide is indicated for various bacterial infections and has shown immunomodulatory effects in chronic inflammatory disorders, including cystic fibrosis and non-cystic fibrosis bronchiectasis (Parnham et al., 2014).

Antiviral Properties and Clinical Applications

In addition to antibacterial properties, azithromycin exhibits antiviral effects against a range of viruses, including rhinovirus, influenza A, Zika virus, Ebola, enteroviruses, and coronaviruses. This is partly due to its ability to enhance the expression of antiviral pattern recognition receptors and induction of antiviral type I and III interferon responses. Its role in the treatment of severe coronavirus-19 disease (COVID-19) has been highlighted, especially given its anti-inflammatory properties and suppression of various cytokines involved in the over-exuberant innate inflammatory response characteristic of severe COVID-19 (Oliver & Hinks, 2020).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

“N’-(Desmethyl)azithromycin” is currently used for research and development purposes . It is not intended for medicinal, household, or other uses . Future directions may include further exploration of its potential as an anti-infective, anti-proliferative, anti-inflammatory, and prokinetic agent .

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUKBLYECHAGN-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169356
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(Desmethyl)azithromycin

CAS RN

172617-84-4
Record name N'-(Desmethyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(DESMETHYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RP Hunter, DE Koch, RL Coke… - Journal of veterinary …, 2003 - Wiley Online Library
… Only azithromycin, 3′-N-desmethyl,9a-N-desmethyl-azithromycin, and descladinose-… The 3′-N-desmethyl-azithromycin was isolated from all tissues/fluids except skin. Three …
Number of citations: 48 onlinelibrary.wiley.com
MLV Maier, RS Tjeerdema - Chemosphere, 2018 - Elsevier
… AZ and 9a-N-desmethyl azithromycin, and after 6 h for N-desmethyl azithromycin. For each … To determine K d and K oc of 9a-N-desmethyl azithromycin or N-desmethyl azithromycin, an …
Number of citations: 35 www.sciencedirect.com
Q Guo, Z Du, B Shao - Journal of hazardous materials, 2018 - Elsevier
… Desmethyl azithromycin, descladinose azithromycin and N’-desmethyl azithromycin were present in reservoir water, and desmethyl azithromycin and N’-desmethyl azithromycin were …
Number of citations: 8 www.sciencedirect.com
I Senta, I Krizman-Matasic, S Terzic, M Ahel - Journal of Chromatography A, 2017 - Elsevier
Macrolide antibiotics are a prominent group of emerging contaminants frequently found in wastewater effluents and wastewater-impacted aquatic environments. In this work, a novel …
Number of citations: 70 www.sciencedirect.com
HR Darabi, A Roozkhosh, MJ Tehrani, K Aghapoor… - Applied surface …, 2014 - Elsevier
… In this contribution, we considered azithromycin (AZ-1) and 3′-N-desmethyl azithromycin (AZ-2) which the latter, unlike the former, lack antibacterial activity. As shown in Fig. 1, AZ-2 is …
Number of citations: 18 www.sciencedirect.com
RM Shepard, GS Duthu, RA Ferraina… - … of Chromatography B …, 1991 - Elsevier
High-performance liquid chromatographic methods using reversed-phase chromatography and electrochemical detection have been developed for the quantitation of azithromycin in …
Number of citations: 119 www.sciencedirect.com
MLV Maier - 2018 - search.proquest.com
… Trout metabolized the parent compound into N’-desmethyl azithromycin and 9a-N-desmethyl azithromycin. The first-order depletion rate constant (ke)(0.0154/min and 0.0345/min), in …
Number of citations: 0 search.proquest.com
D Jagtap, S Mahale, V Patel - arXiv preprint arXiv:2004.06361, 2020 - arxiv.org
… 9a-N-desmethyl azithromycin with CAS NO: 76801-85-9 was … , Descladinose-azithromycin, 9a-N-desmethyl-azithromycin, … Descladinose-azithromycin, 9a-N-desmethyl-azithromycin, …
Number of citations: 8 arxiv.org
ET Baronas, JW Lee, C Alden, FY Hsieh - Toxicology and applied …, 2007 - Elsevier
Di-docosahexaenoyl (C22:6)-bis(monoacylglycerol) phosphate (BMP) was identified as a promising phospholipidosis (PL) biomarker in rats treated with either amiodarone, gentamicin, …
Number of citations: 102 www.sciencedirect.com
P Löffler, BI Escher, C Baduel… - … Science & Technology, 2023 - ACS Publications
… Eight of these belonged to the macrolide family (14-hydroxyclarithromycin, N-desmethyl azithromycin, N′-desmethyl clarithromycin, anhydro-ERY, descladinosyl azithromycin, ERY A …
Number of citations: 6 pubs.acs.org

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